![molecular formula C19H22N4O3S B13981163 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a complex heterocyclic compound that features a unique combination of pyridine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Moiety: The synthesis begins with the preparation of 5-methoxypyridin-3-yl, which can be achieved through the methoxylation of pyridine derivatives.
Construction of the Thienopyrimidine Core: The thienopyrimidine core is synthesized via cyclization reactions involving thiophene and pyrimidine derivatives.
Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.
Final Coupling and Hydroxylation: The final step involves coupling the intermediate compounds followed by hydroxylation to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyridine or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to modulate biological pathways and interactions.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory and fibrotic processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Thienopyrimidine Derivatives: Compounds with thienopyrimidine cores are known for their anti-cancer properties.
Uniqueness
2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is unique due to its combination of pyridine, morpholine, and thienopyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[2-(5-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
InChI |
InChI=1S/C19H22N4O3S/c1-19(2,24)15-9-14-16(27-15)18(23-4-6-26-7-5-23)22-17(21-14)12-8-13(25-3)11-20-10-12/h8-11,24H,4-7H2,1-3H3 |
InChI Key |
OFOPMDHCNHLIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CC(=CN=C3)OC)N4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



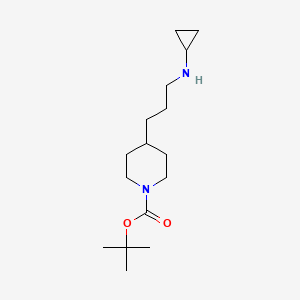
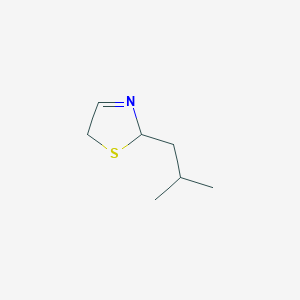
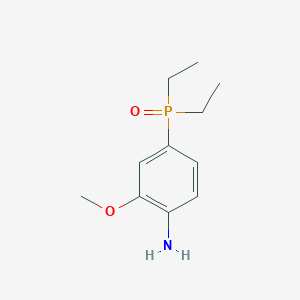
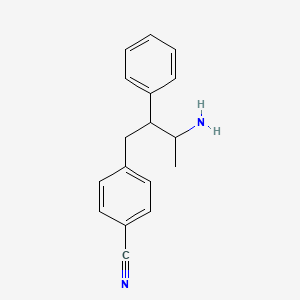
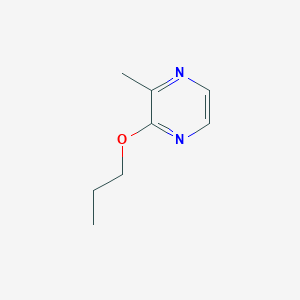
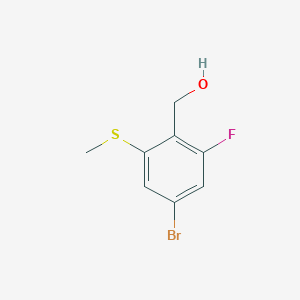
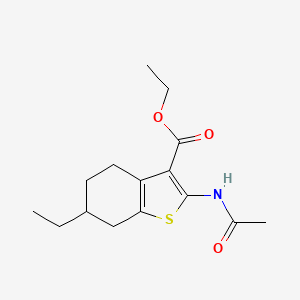
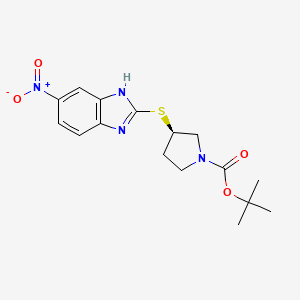
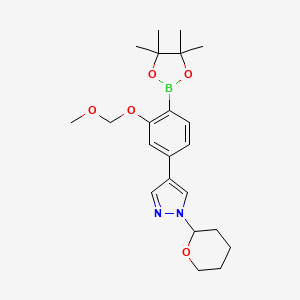
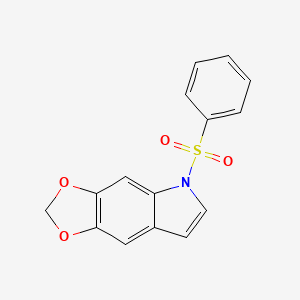
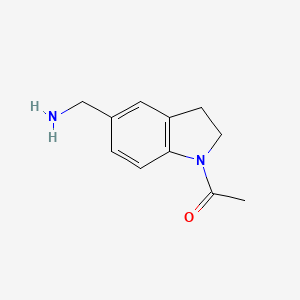
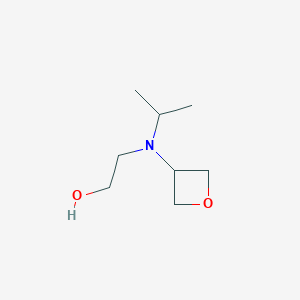
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
